molecular formula C15H21FN2O B5827764 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]propan-1-one

1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]propan-1-one

Cat. No.: B5827764
M. Wt: 264.34 g/mol
InChI Key: MQPLZWIZKAJBOE-UHFFFAOYSA-N
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Description

1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]propan-1-one is a chemical compound with a molecular formula of C14H19FN2O. This compound is characterized by the presence of a fluorophenyl group and an ethylpiperazine moiety, making it a unique entity in the realm of organic chemistry. It is often utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Attachment of the Piperazine Ring: The next step involves the formation of the piperazine ring, which can be synthesized through the reaction of ethylenediamine with an appropriate alkyl halide.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the piperazine ring under suitable conditions, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]propan-1-one finds applications in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine moiety contributes to its overall stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]propan-1-one can be compared with other similar compounds, such as:

    1-[4-(4-Methylpiperazin-1-yl)-3-fluorophenyl]propan-1-one: This compound differs by the presence of a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

    1-[4-(4-Ethylpiperazin-1-yl)-3-chlorophenyl]propan-1-one: The substitution of fluorine with chlorine can lead to differences in its chemical properties and interactions with molecular targets.

    1-[4-(4-Ethylpiperazin-1-yl)-3-bromophenyl]propan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-3-15(19)12-5-6-14(13(16)11-12)18-9-7-17(4-2)8-10-18/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPLZWIZKAJBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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